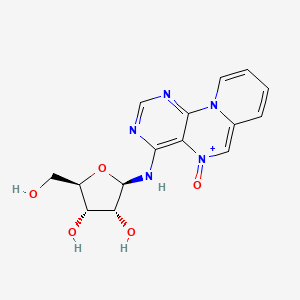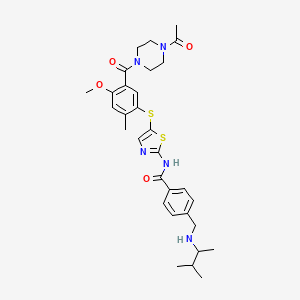
ITK inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-[[5-[(4-acetyl-1-piperazinyl)-oxomethyl]-4-methoxy-2-methylphenyl]thio]-2-thiazolyl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
T-Cell Signaling and Immune Responses
ITK (Interleukin-2-inducible T-cell kinase) plays a pivotal role in T-cell signaling, impacting the pathogenesis of infectious, autoimmune, and neoplastic diseases. The inhibition of ITK can shift Th2 immunity towards Th1-based immune responses, potentially offering therapeutic utility across a range of diseases. Ibrutinib, a known BTK inhibitor, has been identified as an effective ITK inhibitor due to significant homology between ITK and BTK, demonstrating broad therapeutic potential through modulation of T-cell signaling (Dubovsky et al., 2013).
Development and Design of ITK Inhibitors
Advancements in the design and discovery of ITK inhibitors have been marked by the exploration of various chemical scaffolds, with a focus on achieving selectivity and potency in modulating T-cell functions. This includes the structure-based design of potent and selective novel inhibitors, such as the 3-aminopyrid-2-ones, which were developed to address autoimmune and allergic diseases by inhibiting T-cell functions (Charrier et al., 2011). Furthermore, the discovery of irreversible inhibitors targeting cysteine in the ATP pocket of ITK underscores the innovative approaches being employed to develop drugs with potent, selective, and durable actions, specifically for inflammatory conditions like asthma (Harling et al., 2013).
ITK Inhibition for T-cell Mediated Diseases
ITK signaling is integral to various T-cell-mediated diseases, making ITK a compelling target for therapeutic intervention. Inhibition of ITK signaling has shown promise in preclinical models for T-cell malignancies and other diseases driven by T-cell or NK cell activity. Novel ITK inhibitors like PRN694 have demonstrated the ability to block T-cell and NK cell activation, providing insights into the therapeutic potential of ITK inhibition in autoimmune, inflammatory, and malignant diseases (Zhong et al., 2014).
ITK in Melanoma
Beyond T-cell mediated diseases, ITK expression has been implicated in melanoma, with ITK promoter hypomethylation observed in melanomas compared to nevi. The aberrant expression of ITK in melanoma suggests a novel role for ITK beyond immune cells, promoting tumor development and progression. This highlights the potential of ITK inhibitors for treating melanoma, supported by preclinical evidence showing reduced tumor growth in melanoma models treated with ITK inhibitors (Carson et al., 2015).
Eigenschaften
CAS-Nummer |
439574-61-5 |
|---|---|
Produktname |
ITK inhibitor |
Molekularformel |
C31H39N5O4S2 |
Molekulargewicht |
609.8 g/mol |
IUPAC-Name |
N-[5-[5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl]sulfanyl-1,3-thiazol-2-yl]-4-[(3-methylbutan-2-ylamino)methyl]benzamide |
InChI |
InChI=1S/C31H39N5O4S2/c1-19(2)21(4)32-17-23-7-9-24(10-8-23)29(38)34-31-33-18-28(42-31)41-27-16-25(26(40-6)15-20(27)3)30(39)36-13-11-35(12-14-36)22(5)37/h7-10,15-16,18-19,21,32H,11-14,17H2,1-6H3,(H,33,34,38) |
InChI-Schlüssel |
RRHONYZEMUNMJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)CNC(C)C(C)C)C(=O)N4CCN(CC4)C(=O)C)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



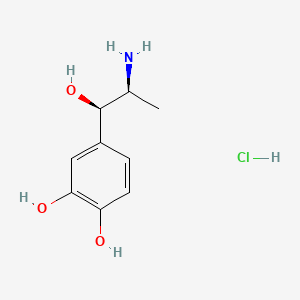
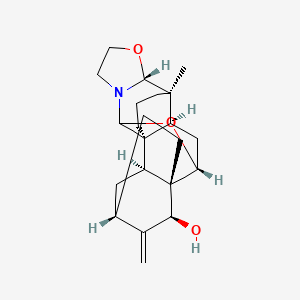
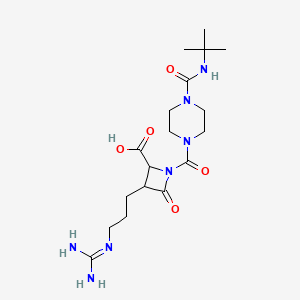
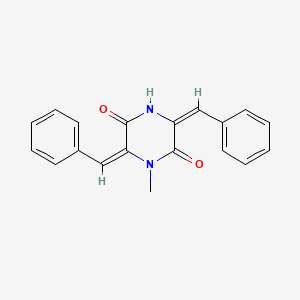
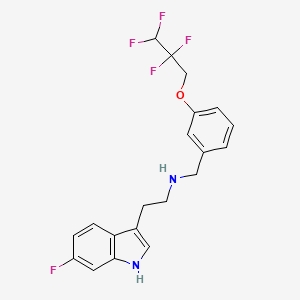
![(2S,3R,4R)-4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B1259172.png)
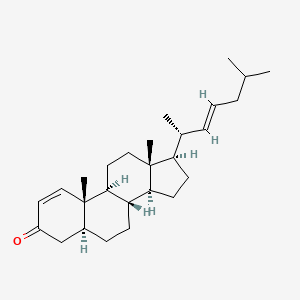
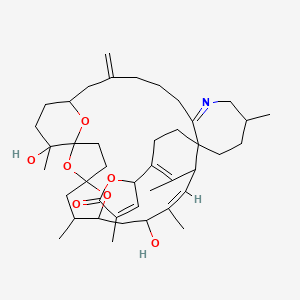
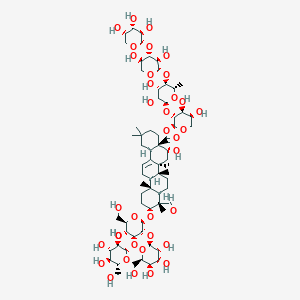
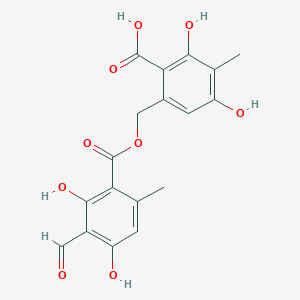
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[1-[(2-amino-3-methylbutanoyl)amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1259181.png)
![(1R,2S,3R,6R,7R,9S,10S,11S,13S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,14-triol](/img/structure/B1259183.png)
![[(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B1259186.png)
